2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione
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Overview
Description
2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione: is an organic compound with a complex structure. It is a derivative of naphthalene, characterized by the presence of ethoxy and hydroxy groups attached to a dihydronaphthalene-1,4-dione core. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-pressure hydrogenation and metal catalysts such as platinum or palladium is common to facilitate the addition of ethoxy and hydroxy groups to the naphthalene core .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It may be used in the development of pharmaceuticals or as a model compound in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress responses or signal transduction mechanisms .
Comparison with Similar Compounds
- 2,3-Dihydroxy-1,4-naphthoquinone
- 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione
- 1,4-Naphthoquinone
Comparison: Compared to these similar compounds, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and stability. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
30266-59-2 |
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Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2,3-diethoxy-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H16O6/c1-3-19-13(17)11(15)9-7-5-6-8-10(9)12(16)14(13,18)20-4-2/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
VLUBPIGVCFIODX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=O)C2=CC=CC=C2C(=O)C1(O)OCC)O |
Origin of Product |
United States |
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